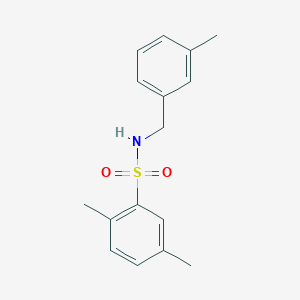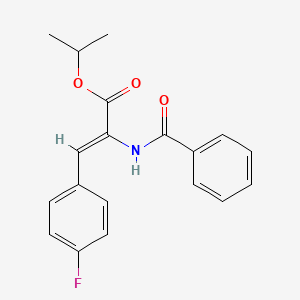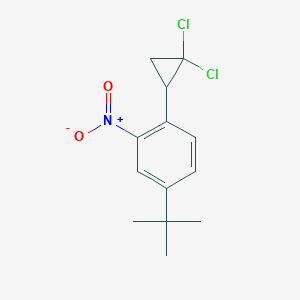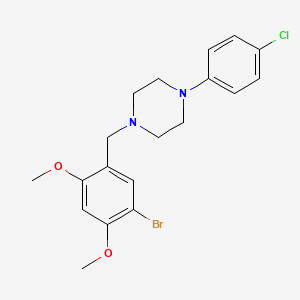
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate, also known as PTPTS, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, such as drug discovery and development, agriculture, and materials science. PTPTS is a white crystalline solid that is soluble in organic solvents and has a melting point of 78-79°C.
Wirkmechanismus
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate exerts its biological effects by inhibiting the activity of acetylcholinesterase, which leads to an accumulation of acetylcholine in the nervous system. This accumulation can cause overstimulation of the nervous system, leading to paralysis and death in insects and pests. In the case of Alzheimer's disease, 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate inhibits the formation of amyloid beta peptides by binding to the enzyme responsible for their production.
Biochemical and Physiological Effects:
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has been shown to have low toxicity in mammals, with no observed adverse effects at doses up to 1000 mg/kg. However, it can cause skin irritation and eye damage upon contact. In insects and pests, 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate causes paralysis and death by disrupting the proper functioning of the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its low solubility in water can make it challenging to work with in aqueous environments. Additionally, its potential toxicity to non-target organisms must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate. One area of interest is the development of 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate-based insecticides and herbicides that are more effective and less harmful to non-target organisms than current options. Another area of interest is the continued investigation of 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate as a drug candidate for the treatment of Alzheimer's disease, with a focus on optimizing its pharmacokinetic and pharmacodynamic properties. Additionally, 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate may have potential applications in materials science, such as in the development of new coatings and adhesives.
Synthesemethoden
The synthesis of 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate involves a multi-step process that begins with the reaction of 2,4,6-trichlorophenol with succinic anhydride to form 2,4,6-trichlorophenyl succinic anhydride. This intermediate is then reacted with 4,4,5,5,5-pentafluoropentanol in the presence of a catalyst to yield 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has been studied for its potential use as a herbicide, insecticide, and fungicide due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and pests. 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has also been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are believed to play a role in the pathogenesis of the disease.
Eigenschaften
IUPAC Name |
1-O-(4,4,5,5,5-pentafluoropentyl) 4-O-(2,4,6-trichlorophenyl) butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3F5O4/c16-8-6-9(17)13(10(18)7-8)27-12(25)3-2-11(24)26-5-1-4-14(19,20)15(21,22)23/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYMIGYUGOEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3F5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-(4,4,5,5,5-pentafluoropentyl) 4-O-(2,4,6-trichlorophenyl) butanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4888992.png)
![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)



![N-(3-methoxypropyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889014.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889017.png)
![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4889024.png)

![2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4889033.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4889041.png)
![(4-bromobenzylidene)[4-(4-{4-[(4-bromobenzylidene)amino]phenoxy}phenoxy)phenyl]amine](/img/structure/B4889053.png)
![2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4889055.png)
